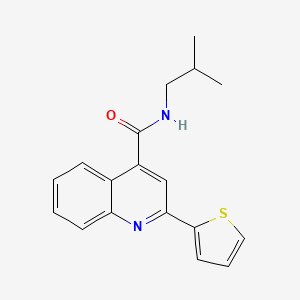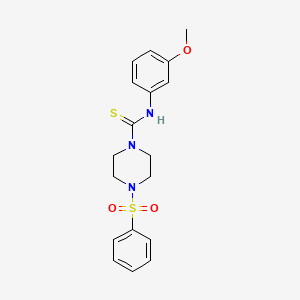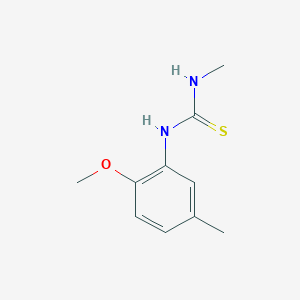
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea, also known as MMU, is a chemical compound that belongs to the class of thioureas. It has been found to have various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-methylthiourea is not fully understood. However, it has been proposed that N-(2-methoxy-5-methylphenyl)-N'-methylthiourea inhibits the activity of certain enzymes, such as topoisomerase II and DNA polymerase. These enzymes are essential for the replication and repair of DNA, which is necessary for the growth and survival of cancer cells. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea also activates the p53 tumor suppressor pathway, which is responsible for regulating cell cycle and apoptosis.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea has been found to have various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and DNA damage. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea has been found to have anti-inflammatory effects in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its biological activities, making it a well-characterized compound. However, N-(2-methoxy-5-methylphenyl)-N'-methylthiourea has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea also has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-methylthiourea. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea could be combined with other anticancer drugs to enhance their effectiveness. Another direction is to study its potential as an anti-inflammatory agent in other animal models of inflammation. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea could also be modified to improve its solubility and bioavailability, making it more effective in vivo. Finally, N-(2-methoxy-5-methylphenyl)-N'-methylthiourea could be used as a lead compound for the development of new thiourea derivatives with improved biological activities.
Métodos De Síntesis
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea can be synthesized by reacting 2-methoxy-5-methylphenyl isothiocyanate with methylamine. The reaction yields a white crystalline powder, which is then purified by recrystallization. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and liver cancer cells. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea induces cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to inhibit tumor angiogenesis, which is the process of the formation of new blood vessels that supply nutrients to the growing tumor.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7-4-5-9(13-3)8(6-7)12-10(14)11-2/h4-6H,1-3H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHCUZXRGFAAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-methylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B5806272.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5806275.png)
![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5806286.png)
![N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5806287.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5806294.png)
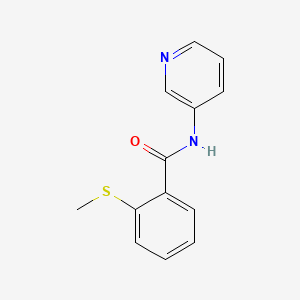
![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)
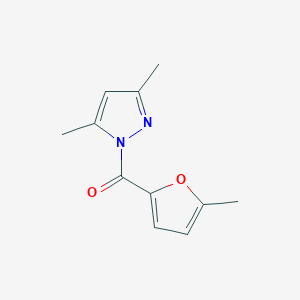
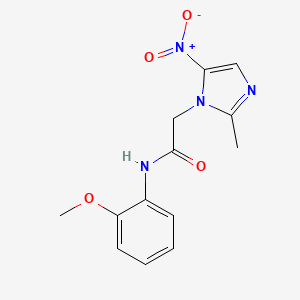
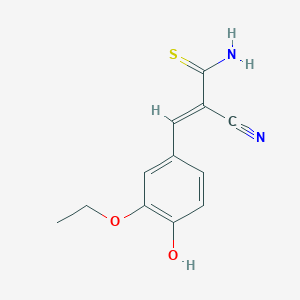
![4-nitrobenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5806331.png)
![ethyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5806347.png)
